2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
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Description
2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C15H15F2N7 and its molecular weight is 331.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.13569983 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . Another related compound, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative, has been identified as an acetylcholinesterase inhibitor .
Mode of Action
For instance, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative exhibited inhibitory activity against acetylcholinesterase, with a mixed-type inhibition mechanism of competitive and non-competitive inhibition .
Biochemical Pathways
Related compounds have shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N7/c1-10-20-12(14(16)17)8-13(21-10)23-4-6-24(7-5-23)15-19-3-2-11(9-18)22-15/h2-3,8,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSHKVTFYCOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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